molecular formula C26H16Cl4N2O B15080181 7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine CAS No. 303060-37-9

7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B15080181
CAS No.: 303060-37-9
M. Wt: 514.2 g/mol
InChI Key: PGYFEIGMRNNJEW-UHFFFAOYSA-N
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Description

7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a useful research compound. Its molecular formula is C26H16Cl4N2O and its molecular weight is 514.2 g/mol. The purity is usually 95%.
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Biological Activity

7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine (CAS No. 303060-37-9) is a complex organic compound notable for its unique molecular structure characterized by multiple chlorine substituents and aromatic rings. The compound has a molecular formula of C26H16Cl4N2O and a molecular weight of approximately 514.242 g/mol.

Chemical Structure and Properties

The compound belongs to the class of dihydropyrazolo derivatives and features a benzoxazine moiety. Its structural attributes significantly influence its chemical reactivity and potential biological activities. The presence of chlorine atoms and aromatic systems is particularly relevant for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer properties . Studies have shown that pyrazole derivatives can induce cytotoxicity against cancer cell lines. For instance, fused pyrazole derivatives have demonstrated significant antitumor activity against colon cancer cell lines such as CaCO-2 .

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest potential interactions with specific enzymes or receptors involved in cellular signaling pathways. Techniques such as molecular docking and binding assays are essential for elucidating these interactions further.

Other Biological Activities

Beyond anticancer effects, pyrazole derivatives are known for a range of biological activities:

  • Antimicrobial : Exhibiting effectiveness against various bacterial strains.
  • Anti-inflammatory : Reducing inflammation in experimental models.
  • Antioxidant : Scavenging free radicals and protecting cells from oxidative stress.
  • Analgesic : Providing pain relief in animal models .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of related pyrazolo compounds on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity. The study highlighted the importance of structural modifications in enhancing efficacy against specific cancer types .

Case Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria. The findings demonstrated a significant reduction in bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various strains .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundTwo dichloro groups; naphthyl groupAnticancer; antimicrobial
7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazineSimilar chlorinated phenyl groupsAntimicrobial; anti-inflammatory
7-Amino-5-(substituted phenyl)-pyrazole derivativesVarying substitutions on phenyl ringsAnticancer; analgesic

The comparative analysis shows that while these compounds share structural similarities and biological activities, the specific substitution patterns in this compound may confer unique properties that enhance its therapeutic potential compared to other derivatives.

Properties

CAS No.

303060-37-9

Molecular Formula

C26H16Cl4N2O

Molecular Weight

514.2 g/mol

IUPAC Name

7,9-dichloro-5-(2,4-dichlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H16Cl4N2O/c27-17-7-8-19(21(29)11-17)26-32-24(20-10-18(28)12-22(30)25(20)33-26)13-23(31-32)16-6-5-14-3-1-2-4-15(14)9-16/h1-12,24,26H,13H2

InChI Key

PGYFEIGMRNNJEW-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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